molecular formula C15H20O B13411217 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal

Cat. No.: B13411217
M. Wt: 216.32 g/mol
InChI Key: FKVJNMAXRFFESJ-FMIVXFBMSA-N
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Description

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenyl group substituted with a 1,2-dimethylpropyl group and a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 1,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenal group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Wittig reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid.

    Reduction: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal: Similar structure but with a different substitution pattern on the phenyl ring.

    3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid: Oxidized form of the compound.

    3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol: Reduced form of the compound.

Uniqueness

3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific substitution pattern and the presence of both an aldehyde and a phenyl group

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal

InChI

InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+

InChI Key

FKVJNMAXRFFESJ-FMIVXFBMSA-N

Isomeric SMILES

CC(C)C(C)C1=CC=C(C=C1)/C=C(\C)/C=O

Canonical SMILES

CC(C)C(C)C1=CC=C(C=C1)C=C(C)C=O

Origin of Product

United States

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